(5-(Benzyloxy)pyrimidin-2-YL)methanol
Overview
Description
(5-(Benzyloxy)pyrimidin-2-YL)methanol: is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a pyrimidine derivative, characterized by the presence of a benzyloxy group at the 5-position and a methanol group at the 2-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol typically involves the reaction of appropriate pyrimidine precursors with benzyl alcohol under specific conditions. One common method includes the use of benzyl bromide and 2-hydroxypyrimidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation Products: Aldehydes, Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various nucleophile-substituted pyrimidines.
Scientific Research Applications
Chemistry: (5-(Benzyloxy)pyrimidin-2-YL)methanol is used as a building block in the synthesis of more complex heterocyclic compounds . It is also employed in the development of novel ligands for coordination chemistry .
Biology and Medicine: It is being investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials . Its derivatives are explored for use in various applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)pyrimidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyloxy group and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and modulating biological pathways . Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
- (5-(Benzyloxy)pyrimidin-4-YL)methanol
- (5-(Benzyloxy)pyrimidin-6-YL)methanol
- (5-(Benzyloxy)pyrimidin-2-YL)ethanol
Uniqueness: (5-(Benzyloxy)pyrimidin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The position of the benzyloxy group and the methanol group on the pyrimidine ring significantly influences its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
(5-phenylmethoxypyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCWCWBUQRQAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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